

Sec-butanol-D9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to sec-Butanol-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sec-butanol-D9**, a deuterated isotopologue of sec-butanol. It details its chemical and physical properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry and its relevance in drug development.

Core Properties of sec-Butanol-D9

sec-Butanol-D9, also known as 2-butanol-d9, is a stable, isotopically labeled form of sec-butanol where nine hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific disciplines.

Table 1: Chemical and Physical Properties of sec-Butanol-D9



Property	Value
CAS Number	1202864-22-9[1]
Molecular Formula	C4HD9O[1]
Linear Formula	CD ₃ CD ₂ CD(OH)CD ₃ [2]
Molecular Weight	83.18 g/mol [1][2]
Appearance	Colorless Liquid
Density	0.905 g/mL at 25 °C[2][3]
Boiling Point	98 °C[2][3]
Isotopic Purity	Typically ≥98 atom % D[2]

Applications in Research and Development

The primary utility of **sec-butanol-D9** lies in its application as an internal standard for quantitative analysis by mass spectrometry. Its use is particularly prevalent in pharmaceutical and chemical research to elucidate reaction mechanisms and metabolic pathways.[4] The near-identical chemical behavior to its non-deuterated counterpart, combined with its distinct mass, allows for precise and accurate quantification of the analyte of interest.

In the realm of drug development, deuterated compounds are increasingly utilized to enhance the pharmacokinetic profiles of pharmaceuticals.[4][5][6][7][8] The substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer drug half-life and potentially reducing toxic metabolite formation.[5][7] While **sec-butanol-D9** is not a therapeutic agent itself, its role as a critical reagent in the analytical methods that support these studies is paramount.

Experimental Protocols

While a specific, detailed synthesis protocol for **sec-butanol-D9** is not readily available in the public domain, a general approach can be inferred from established methods for the deuteration of alcohols. The following represents a plausible, generalized synthesis methodology.



Representative Synthesis of sec-Butanol-D9

Principle: The synthesis of deuterated alcohols can often be achieved through the reduction of a corresponding deuterated ketone using a deuterated reducing agent in a deuterated solvent.

Materials:

- Butan-2-one-d8
- Sodium borodeuteride (NaBD₄)
- Deuterated methanol (CD₃OD)
- Deuterium oxide (D₂O)
- Anhydrous magnesium sulfate
- · Diethyl ether

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve butan-2-one-d8 in an excess of deuterated methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borodeuteride to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of deuterium oxide.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate.



- Filter and remove the solvent under reduced pressure.
- Purify the resulting **sec-butanol-D9** by distillation.

Quantitative Analysis using sec-Butanol-D9 as an Internal Standard by GC-MS

Objective: To accurately quantify the concentration of a target analyte in a complex matrix using gas chromatography-mass spectrometry (GC-MS) with **sec-butanol-D9** as an internal standard.

Instrumentation and Reagents:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms)
- Target analyte standard
- sec-Butanol-D9 (internal standard)
- Sample matrix (e.g., plasma, urine)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the target analyte and a fixed concentration of sec-butanol-D9.
- Sample Preparation:
 - To a known volume of the sample matrix, add a precise amount of the sec-butanol-D9 internal standard solution.
 - Perform a liquid-liquid extraction with an appropriate organic solvent.



 Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis:

- Inject the prepared samples and calibration standards into the GC-MS system.
- Develop a suitable temperature program for the GC to achieve optimal separation of the analyte and internal standard.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and sec-butanol-D9.

Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Spectroscopic Data (Reference)

Detailed, publicly available spectra for **sec-butanol-D9** are scarce. However, the spectra of non-deuterated sec-butanol can be used as a reference for understanding the expected fragmentation patterns and chemical shifts.

Table 2: Reference Spectroscopic Data for sec-Butanol (Non-deuterated)

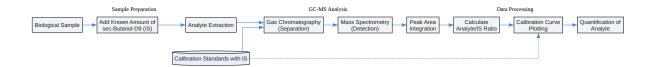


Spectroscopic Technique	Key Features
¹ H NMR	Chemical shifts at approximately δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), and 3.72 (sextet, 1H) [9]
Mass Spectrometry (EI)	Molecular ion peak at m/z 74.[10] Major fragment ions at m/z 59, 45, and 43.[10][11]

For **sec-butanol-D9**, the molecular ion peak in the mass spectrum would be expected at m/z 83, reflecting the mass increase due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent.

Workflow and Pathway Visualizations

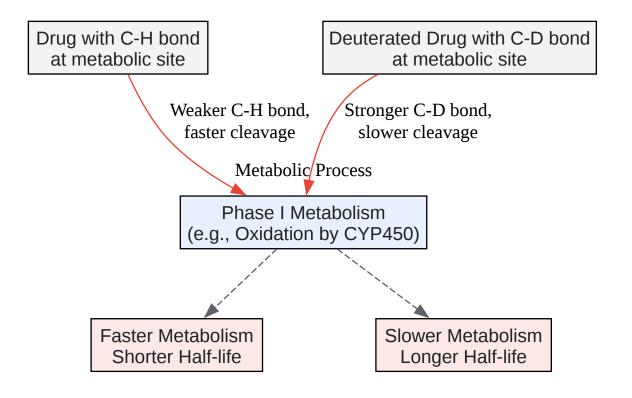
The following diagrams illustrate the logical workflow for using a deuterated internal standard in quantitative analysis and the conceptual pathway of how deuteration can affect drug metabolism.



Click to download full resolution via product page

Caption: Workflow for quantitative analysis using a deuterated internal standard.





Click to download full resolution via product page

Caption: Impact of deuteration on drug metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 仲丁醇-d9 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. SEC-BUTANOL-D9 | 1202864-22-9 [m.chemicalbook.com]
- 4. Deuterated Drugs Research Progress BOC Sciences [bocsci.com]
- 5. Deuterated drugs; where are we now? PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The First Approved "Deuterated" Drug: A Short Review of the Concept [scirp.org]



- 8. Deuterium in drug discovery: progress, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 9. hil1 sln.html [ursula.chem.yale.edu]
- 10. docbrown.info [docbrown.info]
- 11. ez.restek.com [ez.restek.com]
- To cite this document: BenchChem. [Sec-butanol-D9 CAS number and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598469#sec-butanol-d9-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com